molecular formula C16H20N2OS2 B14811897 (E)-N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-3-(thiophen-2-yl)acrylamide

(E)-N-((2-(cyclohex-1-en-1-yl)ethyl)carbamothioyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B14811897
M. Wt: 320.5 g/mol
InChI Key: ZXJXCNFWPGCARM-CMDGGOBGSA-N
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Description

N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclohexenyl group, a thienyl group, and an acrylamide moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-(1-cyclohexen-1-yl)ethylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-(2-thienyl)acryloyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl or cyclohexenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-2-iodobenzamide
  • N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-2-methylbenzamide

Uniqueness

N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H20N2OS2

Molecular Weight

320.5 g/mol

IUPAC Name

(E)-N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C16H20N2OS2/c19-15(9-8-14-7-4-12-21-14)18-16(20)17-11-10-13-5-2-1-3-6-13/h4-5,7-9,12H,1-3,6,10-11H2,(H2,17,18,19,20)/b9-8+

InChI Key

ZXJXCNFWPGCARM-CMDGGOBGSA-N

Isomeric SMILES

C1CCC(=CC1)CCNC(=S)NC(=O)/C=C/C2=CC=CS2

Canonical SMILES

C1CCC(=CC1)CCNC(=S)NC(=O)C=CC2=CC=CS2

Origin of Product

United States

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